Comprehensive Technical Guide on (5,6,7,8-Tetrahydro-2-naphthalenylmethyl)amine
Comprehensive Technical Guide on (5,6,7,8-Tetrahydro-2-naphthalenylmethyl)amine
Executive Summary
(5,6,7,8-Tetrahydro-2-naphthalenylmethyl)amine (CAS: 15402-69-4), also known as 2-(aminomethyl)-5,6,7,8-tetrahydronaphthalene, is a highly versatile primary amine characterized by its tetralin (tetrahydronaphthalene) core[1][2]. As a structural hybrid bridging the gap between aliphatic and aromatic systems, this compound offers a unique balance of lipophilicity and conformational rigidity.
This technical whitepaper explores the dual utility of this compound. In chemical ecology, it functions as a highly potent gustatory stimulant and attractant for Blattodea (cockroaches)[3][4]. In medicinal chemistry, it serves as a privileged bioisosteric scaffold used in the synthesis of central nervous system (CNS) agents, metabolic modulators, and kinase inhibitors[5][6].
Physicochemical Profiling & Structural Dynamics
The structural architecture of (5,6,7,8-tetrahydronaphthalen-2-yl)methanamine consists of a fully saturated cyclohexane ring fused to a benzene ring, with a primary aminomethyl group at the 2-position. This geometry restricts the rotational degrees of freedom typical of standard benzylamines, locking the molecule into a predictable, bioactive conformation.
Table 1: Quantitative Physicochemical Properties
| Property | Value / Description |
| IUPAC Name | (5,6,7,8-tetrahydronaphthalen-2-yl)methanamine |
| CAS Number | 15402-69-4 |
| Molecular Formula | C₁₁H₁₅N |
| Molecular Weight | 161.24 g/mol |
| Monoisotopic Mass | 161.1204 Da |
| Physical State | Liquid (at standard temperature and pressure) |
| Predicted XLogP | ~2.2 |
| Hydrogen Bond Donors | 1 (Primary Amine) |
| Hydrogen Bond Acceptors | 1 (Nitrogen Lone Pair) |
Data synthesized from [2] and [7].
Synthetic Methodologies & Reaction Causality
The synthesis of (5,6,7,8-tetrahydro-2-naphthalenylmethyl)amine generally proceeds via two primary pathways: the reduction of a nitrile precursor or the reductive amination of an aldehyde precursor[5][8].
Pathway Causality & Selection
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Nitrile Reduction: Utilizing Lithium Aluminum Hydride (LiAlH₄) is preferred over catalytic hydrogenation (e.g., H₂ with Pd/C). Catalytic hydrogenation of nitriles frequently yields secondary and tertiary amine byproducts due to the condensation of the highly reactive intermediate imine with the newly formed primary amine. LiAlH₄ in anhydrous conditions suppresses this side reaction, ensuring a high-purity primary amine yield[8].
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Reductive Amination: If 5,6,7,8-tetrahydronaphthalene-2-carbaldehyde is utilized, reductive amination provides a milder alternative. Careful pH control (pH ~5-6) is required to favor imine formation prior to hydride reduction[5].
Protocol 1: Synthesis via Nitrile Reduction (Self-Validating Workflow)
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Preparation: Dissolve 1.0 eq of 5,6,7,8-tetrahydronaphthalene-2-carbonitrile in anhydrous Tetrahydrofuran (THF) under a strict argon atmosphere to prevent moisture-induced hydride quenching.
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Hydride Addition: Cool the reaction vessel to 0°C. Slowly add 2.0 eq of LiAlH₄. Causality: The slow addition at 0°C controls the highly exothermic hydride transfer, preventing solvent boil-off and thermal degradation of the nitrile.
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Reflux: Heat the mixture to 65°C for 4 hours. Causality: Elevated thermal energy is required to push the reduction of the intermediate aluminate complex completely to the amine.
-
Fieser Quenching Method: Cool to 0°C. Sequentially add
mL of H₂O, mL of 15% NaOH, and mL of H₂O per grams of LiAlH₄ used. Validation: This specific stoichiometric quench forms a dense, granular aluminum salt precipitate. If a milky emulsion forms, the quench has failed; a successful granular precipitate self-validates the workup, trapping impurities and allowing for clean filtration. -
Isolation: Filter through a Celite pad, concentrate the filtrate in vacuo, and purify via silica gel chromatography (DCM/MeOH 9:1). Validate the final structure via ¹H-NMR (look for the distinct singlet at ~3.8 ppm corresponding to the -CH₂-N protons).
Synthetic pathways for (5,6,7,8-Tetrahydro-2-naphthalenylmethyl)amine.
Chemical Ecology: Application in Pest Management
In the field of urban entomology and chemical ecology, 2-(aminomethyl)-5,6,7,8-tetrahydronaphthalene has been patented as an exceptionally potent attractant and feeding stimulant for varied species of cockroaches, including Periplaneta americana (American cockroach) and Blattella germanica (German cockroach)[3][4].
Mechanistic Causality: The tetralin ring acts as a structural mimic of natural bicyclic pheromones and decaying organic matter cues. Concurrently, the primary amine acts as a critical hydrogen-bond donor, binding with high affinity to the gustatory receptor neurons (GRNs) located on the maxillary palps of the insect, overriding natural satiety signals and stimulating continuous ingestion[4].
Protocol 2: Standardized Feeding Stimulation Assay
-
Bait Formulation: Homogenize 0.03 parts by weight of the amine with 2.0 parts of an active toxicant (e.g., hydramethylnon) and a hydrophilic organic solvent base (e.g., ethylene glycol)[3].
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Cohort Acclimation: Isolate adult P. americana cohorts (n=50, mixed sex) in controlled environmental chambers (25°C, 60% RH). Starve the cohorts for 72 hours. Causality: Normalizing the baseline hunger levels across all test subjects eliminates metabolic variance, ensuring that feeding behavior is strictly a response to the chemical stimulant.
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Exposure & Quantification: Introduce 5.0 g of the formulated bait alongside 5.0 g of a negative control bait (lacking the amine). After 72 hours, extract and weigh the remaining bait. Causality: Measuring mass differential (ingestion in grams) rather than insect mortality isolates the gustatory stimulation variable from the toxicological efficacy of the poison.
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Validation: Calculate the Ingestion Ratio (Mass of Test Bait Consumed / Mass of Control Bait Consumed). An Ingestion Ratio of > 3.0 validates the compound as a statistically significant feeding stimulant[4].
Standardized feeding stimulation assay workflow for Blattodea.
Medicinal Chemistry: Bioisosteric Scaffolding
In drug discovery, the (5,6,7,8-tetrahydronaphthalen-2-yl)methanamine scaffold is frequently utilized to synthesize complex dibenzylamine derivatives and sulfonylated compounds[5][9]. It acts as a rigidified bioisostere for benzylamine.
By locking the aliphatic chain into a cyclohexane ring, medicinal chemists restrict the rotational degrees of freedom. This conformational restriction reduces the entropic penalty upon receptor binding, significantly increasing binding affinity for specific targets such as the Melanin-Concentrating Hormone Receptor 1 (MCH-R1) in anti-obesity drugs[6], and Cholesteryl Ester Transfer Protein (CETP) in antihyperlipidemics[5].
Table 2: Bioisosteric Comparison in Drug Design
| Scaffold | Conformational Rigidity | Lipophilicity (LogP impact) | Target Receptor Affinity |
| Benzylamine | Low (Free rotation) | Baseline | Broad / Non-specific |
| Indane-5-methanamine | Moderate (Locked cyclopentane) | Moderate (+0.5 to +0.8) | Moderate to High |
| Tetralin-2-methanamine | High (Locked cyclohexane) | Increased (+0.8 to +1.2) | High (GPCRs, specific kinases) |
Safety, Handling, and Storage Protocols
As a bioactive primary amine, stringent handling protocols must be observed.
-
GHS Classification: The compound is classified as harmful if swallowed (H302), causes skin irritation (H315), causes serious eye damage (H318), and may cause respiratory irritation (H335)[2].
-
Storage: Must be stored under an inert gas (Argon or Nitrogen) at 2-8°C (ice pack shipping recommended) to prevent atmospheric oxidation of the primary amine into N-oxides or degradation via ambient moisture[2].
-
PPE: Handling requires standard laboratory PPE, including nitrile gloves, safety goggles, and operation within a Class II fume hood.
References
-
PubChemLite. "(5,6,7,8-tetrahydronaphthalen-2-yl)methanamine Structural Information." University of Luxembourg. Available at: [Link]
- Okada, K., et al. "Attracting and ingestion-stimulating agent for cockroach." US Patent 5484588A, Google Patents, 16 Jan 1996.
- Okada, K., et al. "Attractant and Feeding Stimulant for Cockroach." European Patent Office EP0638237A1, Googleapis, 15 Feb 1995.
- Okamoto, O., et al. "Dibenzylamine compounds and pharmaceutical use thereof." European Patent Office EP1829858A2, Google Patents, 5 Sep 2007.
- Gossel, M., et al. "Substituted tetrahydronaphthalenes, process for the preparation thereof and the use thereof as medicaments." World Intellectual Property Organization WO2009021740A2, Google Patents, 19 Feb 2009.
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- 2. (5,6,7,8-tetrahydronaphthalen-2-yl)methanamine | 15402-69-4 [sigmaaldrich.com]
- 3. JPH05194107A - Attracting and ingestion-stimulating agent for cockroach - Google Patents [patents.google.com]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. EP1829858A2 - Dibenzylamine compounds and pharmaceutical use thereof - Google Patents [patents.google.com]
- 6. WO2009021740A2 - Substituted tetrahydronaphthalenes, process for the preparation thereof and the use thereof as medicaments - Google Patents [patents.google.com]
- 7. PubChemLite - (5,6,7,8-tetrahydronaphthalen-2-yl)methanamine (C11H15N) [pubchemlite.lcsb.uni.lu]
- 8. 3-Amino-5,6,7,8-tetrahydronaphthalene-2-carboxylic Acid [benchchem.com]
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